molecular formula C10H20O2 B1219995 Isoamyl isovalerate CAS No. 659-70-1

Isoamyl isovalerate

Cat. No.: B1219995
CAS No.: 659-70-1
M. Wt: 172.26 g/mol
InChI Key: XINCECQTMHSORG-UHFFFAOYSA-N
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Description

Isoamyl isovalerate, also known as 3-methylbutyl 3-methylbutanoate, is an ester compound with the molecular formula C10H20O2. It is a colorless liquid with a fruity aroma reminiscent of apples and bananas. This compound is commonly used as a flavoring agent in various food products, including chewing gums, candies, and baked goods .

Mechanism of Action

Target of Action

Isoamyl isovalerate, also known as isopentyl isovalerate, is primarily used as a flavoring agent .

Mode of Action

The mode of action of this compound is primarily through its interaction with olfactory receptors. As a flavoring agent, it imparts a specific taste and aroma (reminiscent of apples and bananas ) when added to various food products. This is achieved through the stimulation of sensory receptors in the nasal and oral cavities.

Biochemical Pathways

It is worth noting that it can be produced via esterification of isoamyl alcohol and isovaleric acid .

Pharmacokinetics

As a flavoring agent, this compound is typically ingested and can be metabolized in the body. The compound can undergo hydrolysis, breaking down into isoamyl alcohol and isovalerate . This process facilitates absorption, metabolism, and excretion by generating smaller molecules from the parent ester .

Result of Action

The primary result of this compound’s action is the sensory perception of flavor. When used in food products, it imparts a distinct apple-like flavor

Biochemical Analysis

Biochemical Properties

Isoamyl isovalerate plays a significant role in biochemical reactions, particularly in the context of flavor development during fermentation processes. It interacts with various enzymes and proteins, influencing the production of volatile compounds. For instance, this compound is known to be involved in the activity of alcohol acetyltransferase (AAT), an enzyme that catalyzes the formation of esters from alcohols and acyl-CoA derivatives. This interaction is crucial for the synthesis of this compound from isoamyl alcohol and isovaleric acid .

Cellular Effects

This compound has been observed to influence cellular processes in various types of cells. It affects cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, for example, this compound is produced through the Ehrlich pathway, where it impacts the metabolism of branched-chain amino acids like leucine . This compound can modulate the expression of genes involved in amino acid metabolism and influence the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is formed via the esterification of isoamyl alcohol and isovaleric acid, a reaction catalyzed by enzymes such as alcohol acetyltransferase. This esterification process involves the transfer of an acyl group from acyl-CoA to isoamyl alcohol, resulting in the formation of this compound . Additionally, this compound can act as a substrate for further enzymatic reactions, influencing the production of other volatile compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to yield isoamyl alcohol and isovaleric acid. This hydrolysis can affect the long-term impact of this compound on cellular functions. Studies have shown that the presence of this compound can influence the fermentation process, leading to changes in the production of flavor compounds over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving dairy calves, supplementation with isovalerate (a related compound) has been shown to improve growth performance and ruminal fermentation. Higher doses of isovalerate led to increased enzyme activities and microbial growth in the rumen, indicating a dose-dependent effect . Excessive doses of this compound may lead to adverse effects, highlighting the importance of optimizing dosage levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of branched-chain amino acids. In yeast, the metabolism of leucine to isoamyl alcohol involves multiple enzymatic steps, including transamination, decarboxylation, and reduction reactions. This compound is formed as an intermediate in this pathway and can be further metabolized to other compounds . The involvement of enzymes such as branched-chain alpha-keto acid dehydrogenase and acyl-CoA hydrolase is crucial for the formation and metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins. The hydrolysis of this compound to isoamyl alcohol and isovaleric acid facilitates its absorption, metabolism, and excretion . This process ensures the efficient distribution of this compound and its metabolites within the organism.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It is primarily localized in the cytoplasm, where it participates in metabolic reactions. The presence of specific targeting signals or post-translational modifications can direct this compound to particular cellular compartments or organelles, affecting its role in biochemical processes . Understanding the subcellular localization of this compound is essential for elucidating its precise functions within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl isovalerate can be synthesized through esterification reactions. One common method involves the reaction of isoamyl alcohol (3-methyl-1-butanol) with isovaleric acid (3-methylbutanoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound can also be produced by the direct electrolytic oxidation of isoamyl alcohol. This method involves the use of an electrolytic cell to oxidize isoamyl alcohol to this compound .

Chemical Reactions Analysis

Types of Reactions: Isoamyl isovalerate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isoamyl alcohol and isovaleric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Isoamyl alcohol and isovaleric acid.

    Transesterification: New esters depending on the alcohol used in the reaction.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylbutyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCECQTMHSORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044757
Record name 3-Methylbutyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a fruity apple-like odour
Record name Isopentyl isopentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

190.00 to 191.00 °C. @ 760.00 mm Hg
Record name Isopentyl isopentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water, 1ml in 6ml 70% ethanol (in ethanol)
Record name Isoamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.851 - 0.857
Record name Isoamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

659-70-1
Record name Isoamyl isovalerate
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Record name Isoamyl isovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOAMYL ISOVALERATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6565
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Record name Butanoic acid, 3-methyl-, 3-methylbutyl ester
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Record name 3-Methylbutyl 3-methylbutanoate
Source EPA DSSTox
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Record name 3-methylbutyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.489
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Record name ISOAMYL ISOVALERATE
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Record name Isopentyl isopentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing isoamyl isovalerate?

A1: this compound can be synthesized through several methods, with esterification being the most common. This involves reacting isovaleric acid with isoamyl alcohol in the presence of a catalyst. Different catalysts have been investigated, including:

  • Solid Superacids: Researchers have explored the use of solid superacids such as SO42-/TiO2 [, ] and SO2-4/TiO2/Sm3+ [] for catalyzing the synthesis of this compound.
  • Ceric Sulfate: Ceric sulfate has been shown to effectively catalyze the esterification reaction, achieving high yields of this compound [].
  • Sulfonated Organic Heteropolyacid Salts: These catalysts offer high efficiency and reusability due to their superacidity and low molecular transport resistance [].
  • nano-H4SiW(12)O(40)/SiO2: This nanomaterial has demonstrated excellent catalytic activity, achieving high esterification rates in the synthesis of this compound [].

Q2: Can this compound be synthesized directly from isoamyl alcohol?

A2: Yes, researchers have successfully synthesized this compound directly from isoamyl alcohol using Fe2O3-ZnO/SiO2 catalysts and dioxygen as the oxidant []. The catalytic activity was found to be dependent on the Fe2O3 and ZnO loading, with 6%Fe2O3-4%ZnO/SiO2 exhibiting the best performance [].

Q3: What is the role of ZnO in the direct synthesis of this compound from isoamyl alcohol?

A3: Research indicates that incorporating ZnO in the Fe2O3/SiO2 catalyst enhances the dispersion of Fe2O3 on the SiO2 support and reduces the particle size of Fe2O3 []. This modification leads to a larger specific surface area, mesopore volume, and mean pore diameter, which collectively contribute to the improved catalytic performance of the Fe2O3-ZnO/SiO2 catalyst compared to Fe2O3/SiO2 alone [].

Q4: Is it possible to synthesize this compound from isovaleraldehyde in a single step?

A4: Yes, a one-step synthesis method using aluminum isoamyloxide catalyst and ZnCl2 co-catalyst has been reported []. This method offers high yield and selectivity for this compound production [].

Q5: Has this compound been explored for use in electrostatic machines and actuators?

A5: Yes, researchers have investigated the potential of dielectric nanofluids containing this compound for enhancing field forces in electrostatic devices []. The study involved dispersing sterically coated, nano-scale barium titanium particles in this compound. Results showed that at a 10% particle concentration, the relative permittivity of the suspension increased by approximately 50% compared to pure this compound [].

Q6: What are the limitations of using this compound-based dielectric suspensions in electrostatic applications?

A6: While the addition of barium titanium particles to this compound enhances permittivity, it negatively impacts the suspension's conductivity and rheology []. These drawbacks need to be addressed before practical implementation in demanding applications.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.27 g/mol.

Q8: Are there any computational studies on the properties of this compound?

A8: While there aren't many computational studies specifically focusing on this compound itself, research on similar molecules and esters in general can offer insights. For example, studies have explored the excluded-volume effects on the mean-square radius of gyration and intrinsic viscosity of oligo- and polyisobutylenes in various solvents, including this compound [, , , ]. These studies employed the helical wormlike (HW) chain model to analyze experimental data and understand the behavior of polymer chains in solution.

Q9: Besides its use as a flavoring agent, are there other applications of this compound?

A9: Yes, this compound is a significant component in the essential oil of Micromyrtus striata, comprising 23.0–48.7% of the oil composition []. This suggests potential applications in aromatherapy and natural insecticide formulations.

Q10: How is this compound analyzed in complex mixtures like cocoa extract?

A10: Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS) is a powerful technique for analyzing volatile compounds, including this compound, in complex mixtures like cocoa extract []. The technique enables the identification and quantification of this compound, providing valuable information for quality control and flavor profiling [].

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